molecular formula C18H18N4O3S B3637414 2-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

2-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3637414
M. Wt: 370.4 g/mol
InChI Key: JBBVQIUVXTZAGD-UHFFFAOYSA-N
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Description

2-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a nitro group, a pyrrolidine ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents such as potassium permanganate, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the benzamide or pyrrolidine rings .

Scientific Research Applications

2-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-(pyridin-2-yl)benzamide
  • 2-hydroxy-N-(pyridin-2-yl)benzamide
  • 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

Compared to similar compounds, 2-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and increases its potential for specific biological interactions. This structural feature can lead to improved selectivity and potency in its applications .

Properties

IUPAC Name

2-nitro-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-17(13-7-1-3-9-15(13)22(24)25)20-18(26)19-14-8-2-4-10-16(14)21-11-5-6-12-21/h1-4,7-10H,5-6,11-12H2,(H2,19,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBVQIUVXTZAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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